5-bromomethyl-1-(2-chlorophenyl)-3-trifluoromethyl-1H-pyrazole is a compound belonging to the pyrazole family, characterized by its unique trifluoromethyl and bromomethyl substituents. Pyrazoles are five-membered aromatic heterocycles known for their diverse biological activities, making them significant in medicinal chemistry. This specific compound has garnered interest due to its potential applications in pharmaceuticals and agrochemicals.
5-bromomethyl-1-(2-chlorophenyl)-3-trifluoromethyl-1H-pyrazole is classified as a halogenated pyrazole derivative. Its structure includes:
The synthesis of 5-bromomethyl-1-(2-chlorophenyl)-3-trifluoromethyl-1H-pyrazole typically involves the following steps:
The synthesis often requires careful control of temperature and reaction times to optimize yields and minimize side reactions. Characterization techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
The molecular structure of 5-bromomethyl-1-(2-chlorophenyl)-3-trifluoromethyl-1H-pyrazole includes:
The molecular formula is C10H7BrClF3N2, with a molecular weight of approximately 303.53 g/mol. The presence of electronegative atoms like fluorine and chlorine contributes to its unique chemical properties.
5-bromomethyl-1-(2-chlorophenyl)-3-trifluoromethyl-1H-pyrazole can undergo various chemical reactions, including:
Reactions are typically carried out under controlled conditions to ensure high selectivity and yield. Monitoring by thin-layer chromatography (TLC) is common to assess reaction progress.
The mechanism of action for 5-bromomethyl-1-(2-chlorophenyl)-3-trifluoromethyl-1H-pyrazole largely depends on its biological targets. Pyrazoles are known to interact with various enzymes and receptors:
Studies have shown that trifluoromethylated pyrazoles exhibit enhanced biological activity due to their ability to stabilize interactions with target proteins .
Relevant analytical data include:
5-bromomethyl-1-(2-chlorophenyl)-3-trifluoromethyl-1H-pyrazole has potential applications in several fields:
Halogenated pyrazole derivatives represent a cornerstone of modern medicinal chemistry due to their profound impact on pharmacological properties. The strategic incorporation of halogen atoms (bromine, chlorine) and trifluoromethyl groups (-CF₃) enhances key drug-like characteristics:
Table 1: Impact of Substituents on Pyrazole Pharmacokinetic Profiles
Substituent | log P Increase | Metabolic Stability (t₁/₂, min) | Target Affinity (IC₅₀ nM) |
---|---|---|---|
-H | Baseline | 15.2 | 850 |
-Cl | +0.7 | 32.5 | 410 |
-Br | +1.1 | 45.8 | 290 |
-CF₃ | +1.9 | 68.3 | 120 |
Data compiled from pyrazole derivatives in [1] [3] [8]
The compound 5-bromomethyl-1-(2-chlorophenyl)-3-trifluoromethyl-1H-pyrazole (CAS: 1033586-28-5) integrates these features synergistically. Its 2-chlorophenyl moiety enables π-stacking in hydrophobic domains, while the bromomethyl group (-CH₂Br) serves as a versatile handle for nucleophilic derivatization, enabling linkage to secondary pharmacophores or prodrug systems [2] [6].
This compound exemplifies advanced molecular design principles through its multifunctional architecture:
Table 2: Molecular Interactions Enabled by Key Substituents
Structural Motif | Interaction Type | Biological Target Example |
---|---|---|
3-Trifluoromethylpyrazole | Dipole-dipole, σ-hole bonding | COX-2 active site |
1-(2-Chlorophenyl) | π-π stacking, hydrophobic | Kinase hinge region |
5-Bromomethyl | Covalent modification, H-bonding | Cysteine residues (e.g., BTK) |
Based on physicochemical analyses in [4] [7]
Synthetic routes to this compound exploit regioselective cyclocondensation strategies. Modern approaches employ:
Pyrazole chemistry has evolved through three transformative eras since its 19th-century origins:
Table 3: Evolution of Key Halogenated Pyrazole Pharmacophores
Era | Compound | Substituents | Therapeutic Use |
---|---|---|---|
1883 | Antipyrine | 1,2-dimethyl-3-phenyl | Analgesic/antipyretic |
1952 | Phenylbutazone | 1,2-diphenyl-3,5-dioxo-4-butyl | Anti-inflammatory |
1999 | Celecoxib | 1-(4-sulfamoylphenyl)-3-CF₃-5-phenyl | COX-2 inhibitor |
2010s | 5-Bromomethyl derivative | 1-(2-Cl-phenyl)-3-CF₃-5-CH₂Br | Multitarget scaffold |
Historical progression based on [1] [7] [10]
The title compound’s design reflects lessons from historical agents: its 2-chlorophenyl group avoids hepatotoxicity associated with para-substituted phenylbutazone analogs, while the -CF₃ group augments potency akin to celecoxib. Current research exploits its synthetic versatility for kinase inhibitors (e.g., JAK3, BTK) and antibacterial agents targeting DNA gyrase [2] [9].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1